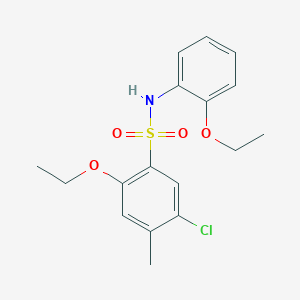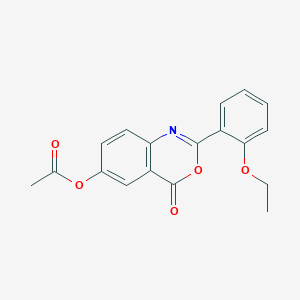
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide
説明
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide, also known as CEES, is a chemical compound that belongs to the family of sulfur mustard agents. It is a potent alkylating agent that has been extensively studied for its potential use as a chemical warfare agent. However, due to its toxic nature, it has also been investigated for its potential use in cancer therapy.
作用機序
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide acts by alkylating DNA, RNA, and proteins, leading to cell death. It also causes oxidative stress and inflammation, which can further contribute to its toxic effects.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide exposure can lead to a range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. It can also cause skin and eye irritation, respiratory distress, and gastrointestinal symptoms.
実験室実験の利点と制限
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide has been widely used in laboratory experiments to study its toxic effects and potential use in cancer therapy. Its advantages include its potent alkylating properties and its ability to induce oxidative stress and inflammation. However, its limitations include its high toxicity and potential for causing harm to researchers working with it.
将来の方向性
1. Investigating the potential use of 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide in combination with other chemotherapeutic agents for cancer therapy.
2. Studying the mechanisms underlying 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide-induced oxidative stress and inflammation.
3. Developing new methods for the detection and quantification of 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide exposure.
4. Investigating the potential use of 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide as a tool for studying DNA damage and repair mechanisms.
5. Developing new strategies for protecting against the toxic effects of 5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide exposure.
科学的研究の応用
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a chemical warfare agent. It is known to cause severe skin and eye irritation, respiratory distress, and even death in high doses. However, due to its alkylating properties, it has also been investigated for its potential use in cancer therapy.
特性
IUPAC Name |
5-chloro-2-ethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-22-15-9-7-6-8-14(15)19-24(20,21)17-11-13(18)12(3)10-16(17)23-5-2/h6-11,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXJVKVUKNMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B3499591.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3499596.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B3499613.png)
![4-(2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B3499617.png)

![5-[4-(benzyloxy)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3499627.png)
![5-[4-(benzyloxy)-3-methoxybenzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3499631.png)
![N-({[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3499635.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3499639.png)
![[1-benzyl-3-(phenylthio)-1H-indol-2-yl]acetic acid](/img/structure/B3499645.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3499652.png)
![2-[(3-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B3499662.png)
